![molecular formula C7H8BNO2 B110605 6-アミノベンゾ[c][1,2]オキサボロール-1(3H)-オール CAS No. 117098-94-9](/img/structure/B110605.png)

6-アミノベンゾ[c][1,2]オキサボロール-1(3H)-オール

説明

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol, also known as 6-ABO, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzo[c][1,2]oxaborole, a family of compounds that are known for their unique properties and versatility. 6-ABO has been studied extensively in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.

科学的研究の応用

止血材料

この化合物は、非圧迫性出血の治療のための注入可能なハイドロゲルの潜在的な用途について研究されてきました . これらのハイドロゲルは、非圧迫性出血の管理におけるその大きな可能性を強調し、潜在的な止血材料としてますます研究されてきました .

抗真菌剤

6-アミノベンゾ[c][1,2]オキサボロール-1(3H)-オールを含むベンゾキサボロールは、抗真菌剤として広く使用されてきました . これらは、爪白癬の治療に有効であることがわかっています .

抗菌剤

ベンゾキサボロールは、抗菌剤としても使用されてきました . それらのユニークな構造と特性により、細菌感染症に対抗するのに効果的です .

抗ウイルス剤

この化合物は、抗ウイルス剤として使用されてきました . そのユニークな特性により、さまざまなウイルス感染症に対抗するのに効果的です .

抗寄生虫剤

ベンゾキサボロールは、抗寄生虫剤として使用されてきました . これらは、さまざまな寄生虫感染症に対抗する有効性を示しています

作用機序

Target of Action

Benzoxaboroles, a class of compounds to which this compound belongs, have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzoxaboroles are known to exert their effects by forming covalent adducts with their targets, thereby inhibiting their function . This interaction often results in the disruption of essential biological processes, leading to the desired therapeutic effects .

Biochemical Pathways

Benzoxaboroles have been shown to interfere with various biochemical pathways depending on their specific targets .

Result of Action

Benzoxaboroles are known to exert a range of effects at the molecular and cellular levels, often resulting in the inhibition of pathogenic organisms or the modulation of disease-related processes .

生化学分析

Biochemical Properties

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has been found to interact with various enzymes and proteins. For instance, it has been used as a component in the formation of hydrogels, demonstrating excellent adhesion properties and self-healing properties

Cellular Effects

The effects of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol on cells are diverse and depend on the specific cellular context. In one study, it was found to reduce blood loss in a model of incompressible bleeding, suggesting an impact on cell adhesion and clotting processes .

Molecular Mechanism

The molecular mechanism of action of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is complex and multifaceted. It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression . The precise molecular targets and mechanisms remain to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol can change over time. For instance, it has been used in the formation of hydrogels, where it demonstrated excellent adhesion and self-healing properties over time .

特性

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCKQKQTFCBECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396179 | |

| Record name | 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117098-94-9 | |

| Record name | 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

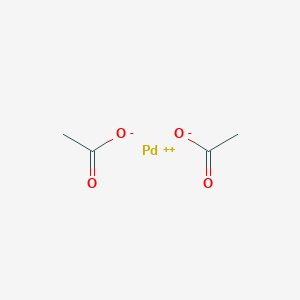

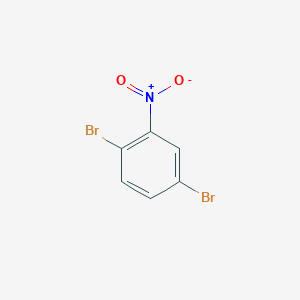

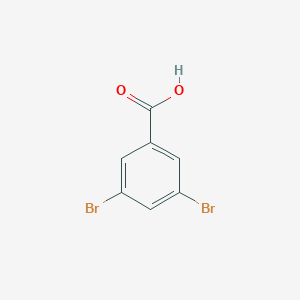

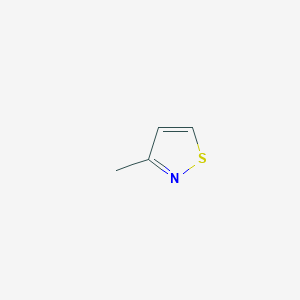

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

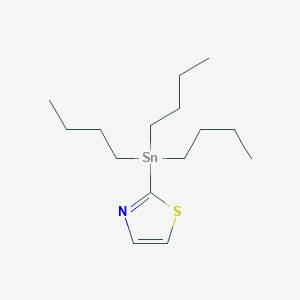

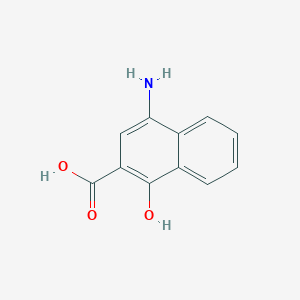

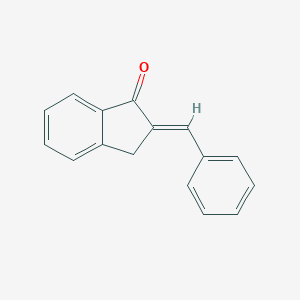

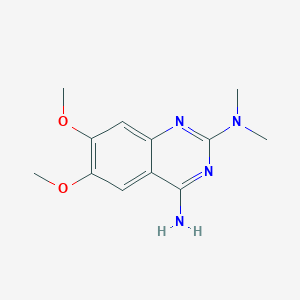

Feasible Synthetic Routes

Q1: How does 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol exhibit antimicrobial activity?

A1: Research suggests that 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol serves as a scaffold for developing novel antimycobacterial agents. Specifically, N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamide derivatives, synthesized using 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol, have demonstrated promising inhibitory effects against Mycobacterium tuberculosis, including multidrug-resistant strains []. Molecular docking studies suggest that these derivatives target the mycobacterial leucyl-tRNA synthetase, an enzyme crucial for protein synthesis [].

Q2: How does the structure of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides influence their activity against Mycobacterium tuberculosis?

A2: The structure-activity relationship studies indicate that modifications to the (hetero)aryl-2-carboxamide moiety of the N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamide derivatives significantly influence their antimycobacterial activity and selectivity []. These findings highlight the importance of specific structural features in targeting the mycobacterial leucyl-tRNA synthetase and minimizing interactions with the human enzyme.

Q3: Besides its antimicrobial potential, are there other applications for 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol?

A3: Yes, 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has shown promise in developing multifunctional hydrogels for wound healing applications []. When conjugated with hyaluronic acid, it contributes to the hydrogel's reactive oxygen species and glucose dual-responsive properties, enabling controlled degradation and release of therapeutic agents in response to the diabetic wound microenvironment [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)

![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)